2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Overview
Description
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a useful research compound. Its molecular formula is C9H3Cl3O3 and its molecular weight is 265.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conversion to 2,4,6-Trichloronitrobenzene : It is used in the conversion of 2,4,6-trichloroaniline to 2,4,6-trichloronitrobenzene and the nitration of 1,2,4-trichlorobenzene (Estes, 1976).
Synthesis of Sectorial Dendrimers : Asymmetric derivatives of benzene-1,3,5-tricarbaldehyde may serve as scaffolds for the synthesis of sectorial dendrimers and multifunctional molecules (Tullberg & Frejd, 2007).
Synthesis of 2-Arylbenzothiazoles : It efficiently catalyzes the synthesis of 2-arylbenzothiazoles and bisbenzothiazoles by condensation of 2-aminothiophenol with aldehydes under mild conditions (Maleki et al., 2011).
Study of Vibrational Spectra : 1,3,5-Trifluoro-2,4,6-trichlorobenzene is used in studying its vibrational spectra (Nielsen & Brandt, 1965).
Synthesis of Quinoline Ring Systems : It is used in the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs for quinoline ring systems, biological evaluation, and synthetic applications (Hamama et al., 2018).
Improved Purity and Higher Yields : The synthesis of 1,3,5-Trichlorobenzene from aniline can lead to improved purity and higher yields in scientific research applications (Mehilal et al., 2002).
Photoactive Cross-linking Reagents : 1,3,5-Triazidobenzenes may find practical use as new photoactive cross-linking reagents for polymer chemistry and as starting compounds in organic synthesis and photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Recyclable Iodine Reagent : 2,4,6-Tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is a recyclable iodine reagent for chlorination and oxidation reactions (Thorat et al., 2013).
Applications in Medicine and Dye : 1,3,5-Benzenetriol has applications in medicine, dye, and other fields, with an estimated market prospect (Jianlong, 2007).
Efficient Preparation : Efficient preparation of 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be used in scientific research applications (Holst et al., 2011).
Determining Impurities : A method is described for determining 1,3-dinitro-2,4,6-trichlorobenzene and 1,3-dinitro-2,4,5,6-tetrachlorobenzene in 1,3,5-trichloro-2,4,6-trinitrobenzene (Yasuda, 1973).
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRPHYKMIOOUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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